2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
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Overview
Description
2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and an oxadiazole ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Coupling Reaction: : The final step involves coupling the chlorinated aniline with the oxadiazole derivative under basic conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, forming nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: Reduction of the nitro groups (if present) can yield amines, using reagents like hydrogen gas (H₂) with a palladium catalyst.
Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium amide (NaNH₂), thiourea
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Amines
Substitution: Various substituted aniline derivatives
Scientific Research Applications
2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and dyes.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological pathways in target organisms.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to antimicrobial effects. The exact pathways can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Lacks the oxadiazole ring, used primarily in dye production.
5-Methyl-1,2,4-oxadiazole: Lacks the aniline core, used in various chemical syntheses.
2,4-Dichloro-5-nitroaniline: Contains a nitro group instead of the oxadiazole ring, used in agrochemicals.
Uniqueness
2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is unique due to the combination of the dichloroaniline and oxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
92453-51-5 |
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Molecular Formula |
C9H7Cl2N3O |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
2,4-dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C9H7Cl2N3O/c1-4-13-9(14-15-4)5-2-8(12)7(11)3-6(5)10/h2-3H,12H2,1H3 |
InChI Key |
GQRHEHCFIQPMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=C(C=C2Cl)Cl)N |
Origin of Product |
United States |
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